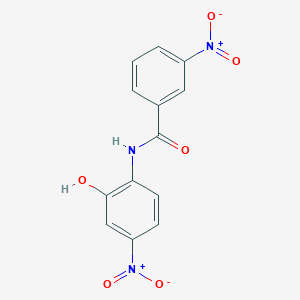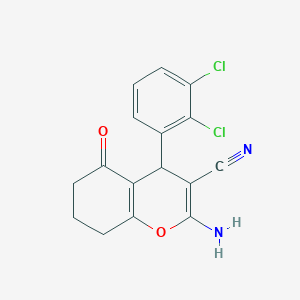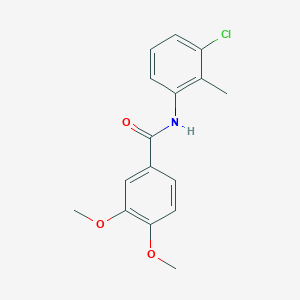![molecular formula C25H21Cl2N3O B11534230 (2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534230.png)
(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multiple steps, starting with the preparation of the pyrrolo[2,1-a]isoquinoline core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Applications De Recherche Scientifique
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE
- 3,4-DICHLOROPHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE
- 2,4-DICHLOROPHENYL N-(2,5-DIFLUOROPHENYL)CARBAMATE
Uniqueness
Compared to similar compounds, 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE stands out due to its unique pyrrolo[2,1-a]isoquinoline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C25H21Cl2N3O |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H21Cl2N3O/c1-24(2,3)23(31)21-20(16-8-9-18(26)19(27)12-16)25(13-28,14-29)22-17-7-5-4-6-15(17)10-11-30(21)22/h4-12,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
Clé InChI |
XVERWQSDAAZUSZ-BDTNDASRSA-N |
SMILES isomérique |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11534147.png)
![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11534150.png)
![4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11534162.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534169.png)
![4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11534177.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11534184.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)


![4-Methoxybenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534206.png)


![N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11534223.png)
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
